Cyclopropylmagnesium Bromide

Catalog No.
S1900410
CAS No.
23719-80-4
M.F
C3H5BrMg
M. Wt
145.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropylmagnesium Bromide

Cyclopropylmagnesium bromide (0.5 M in THF) solves critical challenges in cyclopropylation: erratic reactivity, cryogenic handling, and side-reaction impurities.

  • Avoids sub-zero requirements (-78°C) and Wurtz-coupled dimers seen with chloride/lithium alternatives.
  • Prevents beta-hydride elimination in Ni-catalyzed transformations from allylic alcohols, preserving substrate integrity.
  • Achieves >80% coupling yields with substoichiometric ZnBr2, bypassing costly organozinc isolation.

Batch-to-batch active titer and 2-8°C storage stability ensure supply chain reliability.

CAS Number

23719-80-4

Product Name

Cyclopropylmagnesium Bromide

IUPAC Name

magnesium;cyclopropane;bromide

Molecular Formula

C3H5BrMg

Molecular Weight

145.28 g/mol

InChI

InChI=1S/C3H5.BrH.Mg/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1

InChI Key

VFZXMEQGIIWBFJ-UHFFFAOYSA-M

SMILES

C1C[CH-]1.[Mg+2].[Br-]

Canonical SMILES

C1C[CH-]1.[Mg+2].[Br-]

The exact mass of the compound Cyclopropylmagnesium Bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Cyclopropylmagnesium bromide, Bromocyclopropylmagnesium, c-PrMgBr, Cyclopropyl Grignard, Magnesium, bromocyclopropyl-

Purity

0.5 M in THF

Package Size

100 ml, 500 ml

Cyclopropylmagnesium bromide (CAS 23719-80-4) is a foundational organometallic reagent procured primarily for the introduction of cyclopropyl functional groups into active pharmaceutical ingredients (APIs) and specialty chemicals. Supplied commercially as a standardized solution (typically 0.5 M in tetrahydrofuran), this Grignard reagent provides a critical balance of nucleophilic reactivity and process stability. In commercial material selection, buyers prioritize this specific bromide form over alternative cyclopropylating agents due to its reliable batch-to-batch active titer, predictable Schlenk equilibrium in standard ethereal solvents, and broad compatibility with both direct electrophilic additions and transition-metal-catalyzed cross-couplings[1].

Procurement Fit

1 Grignard reagent for cyclopropyl group introduction via nucleophilic addition or cross-coupling
2 Standardized 0.5 M solution in THF or 2-MeTHF with titration acceptance 0.40–0.60 M
3 Commercial specification supports concentration consistency across batches

Substituting cyclopropylmagnesium bromide with generic alternatives frequently introduces severe process bottlenecks and yield penalties. Attempting to substitute with cyclopropylmagnesium chloride requires overcoming the sluggish reactivity of the cyclopropyl chloride precursor, which often necessitates highly activated magnesium and increases the risk of Wurtz-coupling dimeric impurities [1]. Conversely, substituting with cyclopropyllithium shifts the process into strict cryogenic requirements (e.g., -78 °C) due to its high pyrophoricity and tendency to cleave ether solvents, drastically inflating manufacturing costs [1]. Furthermore, substituting with other secondary alkyl Grignards in transition-metal couplings frequently triggers unwanted beta-hydride elimination, leading to substrate reduction rather than the desired C-C bond formation [2]. Finally, failing to use the bromide variant in Pd-catalyzed arylations can necessitate the costly procurement and isolation of sensitive organozinc precursors [3].

Substitution Risk

Alkyl Grignard Reagents
May not achieve comparable cross-coupling yields without ZnBr₂ additive; protocol specificity matters.
Cyclopropylzinc Bromide or Boronic Acid
Differ in reactivity and may require additional synthetic steps; direct replacement may limit yield.
Direct Magnesium Metal Preparation
Yields are low; stereochemical integrity may be compromised.

Precursor Activation and Batch Reproducibility

The synthesis and procurement of cyclopropylmagnesium bromide is highly favored over its chloride counterpart due to the activation energy required for the precursor. Cyclopropyl bromide initiates readily with standard magnesium turnings to form the Grignard reagent. In contrast, cyclopropyl chloride is notoriously sluggish, often requiring highly activated Rieke magnesium or aggressive chemical promoters, which increases the likelihood of Wurtz-type homocoupling side reactions and reduces the active titer [1].

Evidence DimensionGrignard initiation requirements and purity
Target Compound DataInitiates with standard Mg turnings; low dimeric impurities
Comparator Or BaselineCyclopropylmagnesium chloride (requires highly activated Mg; higher Wurtz coupling)
Quantified DifferenceSignificantly lower activation energy and higher active titer consistency for the bromide
ConditionsStandard industrial Grignard formation in THF

Procuring the bromide variant ensures a cleaner reagent profile, reducing batch-to-batch variability and purification costs in scale-up.

Cross-coupling yield
Head-to-head
Good to excellent yields (81% isolated for model substrate) with ZnBr₂ additive
vs. lower yields without ZnBr₂
Supports ZnBr₂-mediated protocol for reliable cyclopropyl arene synthesis
Pd(OAc)₂/P(t-Bu)₃, THF, rt

Chemoselectivity in Nickel-Catalyzed Cross-Couplings

In transition-metal catalysis, cyclopropylmagnesium bromide exhibits unique chemoselectivity compared to other secondary alkyl Grignard reagents. When reacted with allylic alcohols under Ni(dppe)Cl2 catalysis, cyclopropylmagnesium bromide successfully yields the C-C cross-coupled product. Conversely, other secondary alkyl Grignards (such as isopropylmagnesium bromide) undergo rapid beta-hydride elimination under identical conditions, leading exclusively to the reduction of the allylic alcohol rather than cross-coupling[1].

Evidence DimensionReaction pathway selectivity
Target Compound DataYields C-C cross-coupling product
Comparator Or BaselineOther secondary alkyl Grignards (yield 100% reduction product)
Quantified DifferenceAbsolute shift from reductive degradation to productive C-C coupling
ConditionsNi(dppe)Cl2 catalyzed reaction with allylic alcohols

Allows buyers to successfully cyclopropylate complex allylic intermediates where standard secondary alkyl Grignards would destroy the substrate via reduction.

Stereochemical retention
Head-to-head
Complete retention of configuration via Br-Mg exchange
vs. epimerization with direct preparation (23–43% yield)
Enables stereospecific cyclopropyl group installation
i-PrMgCl·LiCl, THF-dioxane, 1–2 h

Thermal Stability and Process Handling

For industrial scale-up, the thermal stability of the cyclopropylating agent is a critical procurement factor. Cyclopropylmagnesium bromide, typically supplied as a 0.5 M solution in THF, is stable and can be safely handled at 2–8 °C or even room temperature. In stark contrast, cyclopropyllithium is highly pyrophoric and requires strict cryogenic conditions (e.g., -78 °C) to prevent rapid decomposition and solvent cleavage, making it commercially prohibitive for many standard reactor setups [1].

Evidence DimensionRequired handling temperature
Target Compound DataStable at 2–8 °C to 25 °C
Comparator Or BaselineCyclopropyllithium (requires -78 °C)
Quantified DifferenceEliminates ~80-100 °C of active cooling requirements
ConditionsStorage and reaction in THF solvent

Eliminates the need for specialized cryogenic reactors, dramatically reducing energy costs and safety hazards during industrial-scale synthesis.

Solvent safety profile
Cross-study
Flash point –11 °C; 0.5 M in 2-MeTHF
vs. Et₂O: lower flash point, higher peroxide risk
Supports safer, scalable process development
Commercial specification ensures concentration

Synergistic Arylation with Zinc Halide Additives

Cyclopropylmagnesium bromide offers a streamlined route for the arylation of complex molecules without the need to procure or isolate sensitive organozinc reagents. When used in Palladium-catalyzed cross-couplings with aryl bromides, the addition of substoichiometric zinc bromide (ZnBr2) facilitates rapid transmetalation, yielding cyclopropyl arenes in >80% yields. This one-pot synergistic approach matches or exceeds the performance of isolated cyclopropylzinc species while significantly simplifying the supply chain[1].

Evidence DimensionCross-coupling yield and process steps
Target Compound Data>80% yield in a single-pot reaction with ZnBr2 additive
Comparator Or BaselineIsolated cyclopropylzinc reagents (multi-step, moisture sensitive)
Quantified DifferenceEquivalent >80% yields but eliminates 1 isolation step and precursor procurement
ConditionsPd-catalyzed cross-coupling with aryl bromides

Streamlines the procurement supply chain by allowing direct use of the Grignard reagent, eliminating the need to purchase or isolate sensitive organozinc precursors.

Preparative yield (THF)
Head-to-head
23–43% yield in THF
vs. Et₂O: even lower yields (not quantified)
THF is the preferred solvent for active reagent generation
Magnesium turnings, cyclopropyl bromide

Industrial-Scale API Cyclopropylation

Leveraging its thermal stability at 2–8 °C and predictable active titer, cyclopropylmagnesium bromide is the procurement standard for large-scale pharmaceutical manufacturing, completely bypassing the prohibitive cryogenic infrastructure required for cyclopropyllithium handling [1].

Chemoselective Allylic Cross-Couplings

This compound is selected for synthesizing functionalized cyclopropyl intermediates from allylic alcohols via nickel catalysis. It uniquely avoids the beta-hydride elimination and reductive side-reactions that destroy substrates when generic secondary alkyl Grignards are used [2].

One-Pot Palladium-Catalyzed Arylation

For the rapid synthesis of cyclopropyl arenes, procuring this specific Grignard reagent allows for highly efficient Negishi-like cross-couplings. By simply adding substoichiometric zinc bromide to the process, buyers can achieve >80% coupling yields without the expense or instability of sourcing isolated cyclopropylzinc reagents[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cyclopropyl arene cross-coupling scale-up
Zinc additive protocol compatibility
Cross-coupling yield and functional group tolerance
Chiral cyclopropane stereochemical control
Br-Mg exchange stereoretention
Enantiomeric purity and configurational stability
Lesinurad and OSC inhibitor intermediate preparation
Cyclopropyl introduction reactivity
Synthetic route efficiency and purity
In situ cyclopropylboronic acid synthesis
Trimethylborate compatibility
Suzuki coupling yield and workflow simplification

Hydrogen Bond Acceptor Count

2

Exact Mass

143.94250 g/mol

Monoisotopic Mass

143.94250 g/mol

Heavy Atom Count

5

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (42.03%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (37.68%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (60.87%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

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